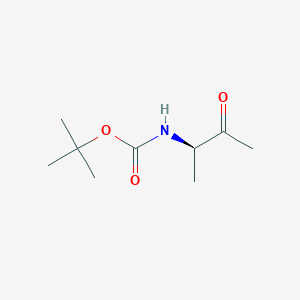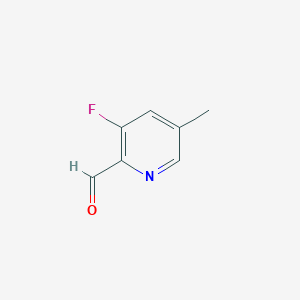
Tert-butyl (R)-(3-oxobutan-2-YL)carbamate
Overview
Description
Tert-butyl ®-(3-oxobutan-2-YL)carbamate is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines in various chemical reactions. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
t-Butyl ®-(3-oxobutan-2-yl)carbamate, also known as a Boc-protected amine, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group that it protects during synthesis .
Mode of Action
The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions . The Boc group can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .
Biochemical Pathways
The use of t-Butyl ®-(3-oxobutan-2-yl)carbamate is prevalent in the synthesis of peptides . The compound allows for the selective reaction of other functional groups without interference from the amine group . This is particularly useful in peptide synthesis, where the amine group of one amino acid needs to be protected while a peptide bond is formed at the carboxyl group .
Pharmacokinetics
It’s worth noting that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can impact its use in different reaction conditions.
Result of Action
The primary result of the action of t-Butyl ®-(3-oxobutan-2-yl)carbamate is the protection of the amine group, allowing for selective reactions to occur at other sites on the molecule . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .
Action Environment
The action of t-Butyl ®-(3-oxobutan-2-yl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acid or heat can lead to the removal of the Boc group . Additionally, the compound’s solubility can affect its efficacy in different solvents . The stability of the compound can also be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
t-Butyl ®-(3-oxobutan-2-yl)carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Molecular Mechanism
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(3-oxobutan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of tert-butyl ®-(3-oxobutan-2-YL)carbamate often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved safety. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(3-oxobutan-2-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl ®-(3-oxobutan-2-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Phenyl carbamate
- Methyl carbamate
- Ethyl (4-aminophenyl)carbamate
Uniqueness
Tert-butyl ®-(3-oxobutan-2-YL)carbamate is unique due to its high stability and ease of removal under mild conditions. Unlike other carbamates, it forms a highly stable tert-butyl cation upon cleavage, making it an ideal protecting group for amines in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(2R)-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKKRMYBBXGFP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














